molecular formula C10H10F3NO3 B8026887 1-Nitro-3-(propan-2-yloxy)-5-(trifluoromethyl)benzene

1-Nitro-3-(propan-2-yloxy)-5-(trifluoromethyl)benzene

Cat. No.: B8026887
M. Wt: 249.19 g/mol
InChI Key: FXQXNAVUTNZPTF-UHFFFAOYSA-N
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Description

1-Nitro-3-(propan-2-yloxy)-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a nitro group (-NO2), a propan-2-yloxy group (-OCH(CH3)2), and a trifluoromethyl group (-CF3) attached to a benzene ring

Properties

IUPAC Name

1-nitro-3-propan-2-yloxy-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-6(2)17-9-4-7(10(11,12)13)3-8(5-9)14(15)16/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQXNAVUTNZPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nitro-3-(propan-2-yloxy)-5-(trifluoromethyl)benzene typically involves the nitration of a suitable precursor, followed by the introduction of the propan-2-yloxy and trifluoromethyl groups. One common method involves the nitration of 3-(propan-2-yloxy)-5-(trifluoromethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of 1-Nitro-3-(propan-2-yloxy)-5-(trifluoromethyl)benzene may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Nitro-3-(propan-2-yloxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The propan-2-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the propan-2-yloxy group, to form corresponding carbonyl compounds.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 1-Amino-3-(propan-2-yloxy)-5-(trifluoromethyl)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carbonyl compounds such as aldehydes or ketones.

Scientific Research Applications

1-Nitro-3-(propan-2-yloxy)-5-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Nitro-3-(propan-2-yloxy)-5-(trifluoromethyl)benzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzene ring. The propan-2-yloxy group can influence the compound’s solubility and steric properties, while the trifluoromethyl group can enhance its stability and lipophilicity.

Comparison with Similar Compounds

Similar Compounds

    1-Nitro-3-(propan-2-yloxy)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties.

    1-Nitro-5-(trifluoromethyl)benzene: Lacks the propan-2-yloxy group, affecting its solubility and reactivity.

    3-(Propan-2-yloxy)-5-(trifluoromethyl)benzene:

Uniqueness

1-Nitro-3-(propan-2-yloxy)-5-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the nitro, propan-2-yloxy, and trifluoromethyl groups makes it a versatile compound for various applications in research and industry.

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